molecular formula C15H13N3S B12908098 5-phenyl-N-(p-tolyl)-1,3,4-thiadiazol-2-amine CAS No. 63314-61-4

5-phenyl-N-(p-tolyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B12908098
CAS No.: 63314-61-4
M. Wt: 267.4 g/mol
InChI Key: ZGLMLPMDTBFJBA-UHFFFAOYSA-N
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Description

5-phenyl-N-(p-tolyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring imparts unique chemical properties to the compound, making it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-(p-tolyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of isocyanates with acid hydrazides. The process can be carried out using conventional heating methods or microwave-assisted protocols. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to obtain a high-purity product suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

5-phenyl-N-(p-tolyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-phenyl-N-(p-tolyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of essential biological processes in target cells, resulting in their death or reduced proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-phenyl-N-(p-tolyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the p-tolyl group, which imparts specific electronic and steric properties to the compound. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and other fields .

Properties

CAS No.

63314-61-4

Molecular Formula

C15H13N3S

Molecular Weight

267.4 g/mol

IUPAC Name

N-(4-methylphenyl)-5-phenyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C15H13N3S/c1-11-7-9-13(10-8-11)16-15-18-17-14(19-15)12-5-3-2-4-6-12/h2-10H,1H3,(H,16,18)

InChI Key

ZGLMLPMDTBFJBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=CC=C3

Origin of Product

United States

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